molecular formula C18H24N2O2 B2944140 Oxiran-2-yl-(4-phenyl-4-pyrrolidin-1-ylpiperidin-1-yl)methanone CAS No. 2411221-86-6

Oxiran-2-yl-(4-phenyl-4-pyrrolidin-1-ylpiperidin-1-yl)methanone

Cat. No. B2944140
CAS RN: 2411221-86-6
M. Wt: 300.402
InChI Key: JXOBCOMHVZVLQX-UHFFFAOYSA-N
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Description

The compound appears to contain an oxirane (or epoxide) group, a phenyl group, a pyrrolidine ring, and a piperidine ring . Oxiranes are three-membered cyclic ethers, and they are highly reactive due to ring strain . Phenyl groups are aromatic hydrocarbons, which contribute to the stability and reactivity of the molecule . Pyrrolidine and piperidine are types of secondary amines, with five and six-membered rings respectively .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact methods would depend on the desired stereochemistry and the specific reactions used .


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the oxirane, phenyl, pyrrolidine, and piperidine groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the oxirane, phenyl, pyrrolidine, and piperidine groups. Oxiranes are highly reactive and can undergo ring-opening reactions . The phenyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the polar oxirane and amine groups could increase the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. The presence of the amine groups could allow the compound to act as a base or nucleophile .

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. As with all chemicals, appropriate safety precautions should be taken when handling the compound .

Future Directions

Future research could focus on exploring the potential biological activity of the compound, optimizing its synthesis, and investigating its reactivity .

properties

IUPAC Name

oxiran-2-yl-(4-phenyl-4-pyrrolidin-1-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c21-17(16-14-22-16)19-12-8-18(9-13-19,20-10-4-5-11-20)15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOBCOMHVZVLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2(CCN(CC2)C(=O)C3CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxirane-2-carbonyl)-4-phenyl-4-(pyrrolidin-1-yl)piperidine

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